molecular formula C30H20Cl2N4O2 B224090 2-chloro-N-[4-[2-[4-[(2-chlorobenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide CAS No. 5769-42-6

2-chloro-N-[4-[2-[4-[(2-chlorobenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide

Cat. No. B224090
CAS RN: 5769-42-6
M. Wt: 539.4 g/mol
InChI Key: UIPIYQNLOFSGLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[4-[2-[4-[(2-chlorobenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide is a chemical compound that has been extensively studied by researchers in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer treatment and drug development.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-[2-[4-[(2-chlorobenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide involves the inhibition of various enzymes and proteins in the body. This compound has shown to inhibit the activity of tyrosine kinases, which are involved in the growth and proliferation of cancer cells. It also inhibits the activity of various other proteins and enzymes, leading to the suppression of tumor growth and cell proliferation.
Biochemical and Physiological Effects
2-chloro-N-[4-[2-[4-[(2-chlorobenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide has shown to have various biochemical and physiological effects. This compound has shown to inhibit the activity of various enzymes and proteins, leading to the suppression of tumor growth and cell proliferation. It has also shown to have anti-inflammatory and antioxidant properties, which may have potential in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-N-[4-[2-[4-[(2-chlorobenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide in lab experiments include its high binding affinity with various target proteins, its ability to inhibit the activity of tyrosine kinases, and its potential in cancer treatment and drug development. The limitations of using this compound in lab experiments include its toxicity and potential side effects, which may limit its use in clinical trials.

Future Directions

There are several future directions for research on 2-chloro-N-[4-[2-[4-[(2-chlorobenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide. One direction is to study its potential in combination therapy with other drugs for cancer treatment. Another direction is to optimize its synthesis method to produce higher yields and purity. Additionally, further research is needed to study its potential in the treatment of other diseases and its potential side effects.
In conclusion, 2-chloro-N-[4-[2-[4-[(2-chlorobenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide is a chemical compound that has shown promising results in various scientific research applications, including cancer treatment and drug development. Its synthesis method has been optimized to produce high yields and purity. Its mechanism of action involves the inhibition of various enzymes and proteins, leading to the suppression of tumor growth and cell proliferation. While it has several advantages in lab experiments, its potential toxicity and side effects may limit its use in clinical trials. There are several future directions for research on this compound, including its potential in combination therapy and the optimization of its synthesis method.

Synthesis Methods

The synthesis method of 2-chloro-N-[4-[2-[4-[(2-chlorobenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide involves the reaction of 2-chlorobenzoyl chloride with 4-aminobenzonitrile to form 2-chloro-N-(2-cyano-4-nitrophenyl)benzamide. This intermediate product is then reacted with 2-aminopyrimidine-5-carboxylic acid to form 2-chloro-N-[4-[2-[4-[(2-chlorobenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide. The synthesis method of this compound has been optimized to produce high yields and purity.

Scientific Research Applications

2-chloro-N-[4-[2-[4-[(2-chlorobenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide has been extensively studied for its scientific research applications. This compound has shown promising results in cancer treatment by inhibiting the growth of cancer cells. It has also been studied for its potential in drug development as it has shown to have high binding affinity with various target proteins.

properties

CAS RN

5769-42-6

Product Name

2-chloro-N-[4-[2-[4-[(2-chlorobenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide

Molecular Formula

C30H20Cl2N4O2

Molecular Weight

539.4 g/mol

IUPAC Name

2-chloro-N-[4-[2-[4-[(2-chlorobenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide

InChI

InChI=1S/C30H20Cl2N4O2/c31-26-7-3-1-5-24(26)29(37)35-22-13-9-19(10-14-22)21-17-33-28(34-18-21)20-11-15-23(16-12-20)36-30(38)25-6-2-4-8-27(25)32/h1-18H,(H,35,37)(H,36,38)

InChI Key

UIPIYQNLOFSGLX-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=CN=C(N=C3)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=CN=C(N=C3)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5Cl)Cl

Origin of Product

United States

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